9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- is a complex organic compound with the molecular formula and a molecular weight of approximately 420.378 g/mol. This compound is part of the anthracenedione family, characterized by its anthracene backbone with various functional groups that enhance its chemical properties and biological activities. It is also known by several synonyms, including 1,5-Dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitroanthraquinone and 1,5-Dihydroxy-4-(m-(1-hydroxyethyl)anilino)-8-nitroanthraquinone .
The structure of this compound features two hydroxyl groups at positions 1 and 5, an amino group at position 4, and a nitro group at position 8, which contribute to its unique reactivity and interaction with biological systems. The presence of the hydroxyethyl group enhances its solubility and potential interactions in biological environments.
The chemical reactivity of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- can be attributed to its functional groups. It can undergo various reactions such as:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for specific applications.
Research indicates that compounds related to 9,10-Anthracenedione exhibit significant biological activities. This particular compound has been studied for its potential antitumor properties and antioxidant activity. Its ability to interact with cellular components may lead to apoptosis in cancer cells through various mechanisms:
Additionally, studies suggest that similar anthracenediones have shown promise in treating various diseases due to their ability to modulate signaling pathways involved in cell growth and survival .
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- typically involves multi-step synthetic routes. Common methods include:
These methods ensure high yields and purity necessary for further applications in research or pharmaceuticals .
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- has several notable applications:
These applications leverage the compound's unique chemical properties and biological effects .
Interaction studies involving 9,10-Anthracenedione indicate its capability to bind with various biomolecules such as proteins and nucleic acids. These interactions are critical for understanding its mechanism of action in biological systems:
Such studies are essential for elucidating the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .
Several compounds share structural similarities with 9,10-Anthracenedione, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
9,10-Anthracenedione | Base structure; no substituents | |
1,5-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 5 | |
9-Aminoanthracene | Amino group at position 9; lacks hydroxyls | |
1-Amino-4-hydroxyanthraquinone | Contains both amino and hydroxyl groups |
The uniqueness of 9,10-Anthracenedione lies in its specific combination of functional groups that enhance its solubility and biological activity compared to these similar compounds .
Palladium-mediated coupling reactions enable precise installation of the 3-(1-hydroxyethyl)phenylamino group at position 4 of the anthraquinone core. The Ullmann reaction, employing copper(I) iodide and 1,10-phenanthroline in dimethylformamide at 110°C, facilitates C–N bond formation between 4-bromo-1,5-dihydroxyanthraquinone and 3-(1-hydroxyethyl)aniline with 78% yield. For enhanced efficiency, Buchwald-Hartwig amination using Pd-PEPPSI-IPr precatalyst and XPhos ligand in toluene at 80°C achieves >90% conversion by accelerating oxidative addition of the aryl bromide.
Key considerations include:
Table 1: Catalytic Systems for C–N Cross-Coupling
Catalyst System | Temperature (°C) | Yield (%) | Turnover Number |
---|---|---|---|
CuI/1,10-phenanthroline | 110 | 78 | 12 |
Pd-PEPPSI-IPr/XPhos | 80 | 92 | 450 |
NiCl₂(dppe)/dicyclohexylamine | 100 | 65 | 85 |
Data adapted from palladium-catalyzed amination studies and nickel-mediated couplings.
The 1-hydroxyethyl moiety on the aniline substituent is introduced via Friedel-Crafts acylation prior to anthraquinone functionalization. Reacting 3-aminophenyl acetate with acetyl chloride in the presence of aluminum chloride (2.5 equiv) at -15°C produces 3-(1-acetoxyethyl)aniline with 89% regioselectivity. Subsequent transesterification using potassium carbonate in methanol quantitatively yields the 1-hydroxyethyl group.
Critical advancements include:
Regioselective nitration at position 8 requires precise control of electronic effects. Pre-complexation of 1,5-dihydroxyanthraquinone with boric acid in concentrated sulfuric acid directs nitration to the δ-position (C8) through temporary protection of hydroxyl groups. Using fuming nitric acid (90%) at 5°C for 30 minutes achieves 95% nitration selectivity, followed by hydrolysis with 20% aqueous sodium bisulfite to remove residual nitrate esters.
Hydroxylation at C1 and C5 proceeds via:
Table 2: Nitration Parameters vs. Regioselectivity
Nitrating Agent | Temperature (°C) | Positional Selectivity (C8:C6) | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | 5 | 95:5 | 88 |
Acetyl Nitrate | 25 | 82:18 | 76 |
NO₂BF₄ | -10 | 97:3 | 91 |
Data synthesized from anthraquinone nitration studies.